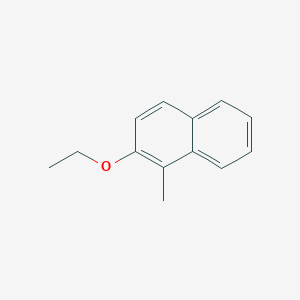

2-Ethoxy-1-methylnaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-1-methylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O/c1-3-14-13-9-8-11-6-4-5-7-12(11)10(13)2/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDZIGRRVUFFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305782 | |

| Record name | 2-ethoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100797-28-2 | |

| Record name | 2-ethoxy-1-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Photophysical Characterization of 2-Ethoxy-1-methylnaphthalene: Quantum Yield and Fluorescence Lifetime

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Luminescent World of Naphthalene Derivatives

Naphthalene and its derivatives are a cornerstone of photophysics and are integral to the development of fluorescent probes, sensors, and other optoelectronic materials. Their relatively simple bicyclic aromatic structure gives rise to distinct and well-studied absorption and emission properties. The strategic placement of substituents, such as the ethoxy and methyl groups in 2-Ethoxy-1-methylnaphthalene, can finely tune these photophysical characteristics, making them suitable for a wide array of applications, from fundamental research to drug discovery.

Core Concepts: Understanding Quantum Yield and Fluorescence Lifetime

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2].

Φf = (Number of photons emitted) / (Number of photons absorbed)

A quantum yield can range from 0 to 1. A value of 1 indicates that every absorbed photon results in an emitted photon, representing the maximum possible fluorescence efficiency. Conversely, a value of 0 signifies that the molecule does not fluoresce at all, with the absorbed energy being dissipated through non-radiative pathways. For many fluorescent molecules used in microscopy and sensing, quantum yields are typically in the range of 0.05 to close to 1.0[3]. A high quantum yield is generally a desirable characteristic for fluorescent probes.

The quantum yield is an intrinsic property of a molecule but can be significantly influenced by its environment, including solvent polarity, temperature, pH, and the presence of quenching agents[3][4].

Fluorescence Lifetime (τf)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is typically on the nanosecond timescale for small organic molecules. Unlike fluorescence intensity, the lifetime is often independent of the fluorophore concentration and the intensity of the excitation source, making it a robust parameter for many applications[5].

The fluorescence lifetime is sensitive to various factors, including the molecular structure of the fluorophore and its immediate environment. Factors such as temperature, solvent polarity, and the presence of quenchers can all affect the fluorescence lifetime[5].

The relationship between quantum yield and lifetime is given by:

Φf = kf / (kf + knr)

where:

-

kf is the rate constant for radiative decay (fluorescence).

-

knr is the sum of the rate constants for all non-radiative decay pathways.

The fluorescence lifetime (τf) is the reciprocal of the sum of the radiative and non-radiative decay rates:

τf = 1 / (kf + knr)

These relationships highlight the interplay between the different decay pathways available to an excited molecule.

The Jablonski Diagram: Visualizing Photophysical Processes

The Jablonski diagram is a powerful tool for illustrating the electronic states of a molecule and the transitions that can occur between them.

Caption: Jablonski diagram illustrating the primary photophysical pathways.

Expected Photophysical Properties of this compound

Based on the photophysical properties of related naphthalene derivatives, we can infer some of the expected characteristics of this compound. Naphthalene itself has a fluorescence lifetime that is sensitive to the solvent environment[6]. The introduction of an electron-donating ethoxy group and a weakly electron-donating methyl group to the naphthalene core is expected to influence its electronic structure and, consequently, its photophysical properties.

-

Solvent Effects: The polarity of the solvent is likely to have a significant impact on both the quantum yield and the fluorescence lifetime of this compound. More polar solvents may lead to changes in the energy levels of the excited state, potentially affecting the rates of radiative and non-radiative decay.

-

Substitution Pattern: The positions of the ethoxy and methyl groups on the naphthalene ring will also play a crucial role. The specific substitution pattern in this compound will determine the extent of electronic perturbation and, therefore, the resulting photophysical properties.

Experimental Determination of Quantum Yield and Fluorescence Lifetime

Part 1: Relative Quantum Yield Measurement

The relative method is a widely used and reliable approach for determining the fluorescence quantum yield of a compound[7][8]. This method involves comparing the fluorescence of the test sample to that of a well-characterized standard with a known quantum yield.

Experimental Protocol: Relative Quantum Yield Determination

-

Selection of a Standard:

-

Choose a fluorescence standard with a known and stable quantum yield. The standard should have an absorption and emission profile that is similar to the test compound, this compound.

-

For naphthalene derivatives, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) or naphthalene in cyclohexane (Φf = 0.23) are common choices.

-

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the test compound and the standard in the same spectroscopic-grade solvent.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

It is crucial to use high-purity solvents and clean equipment to avoid contamination[9].

-

-

Spectroscopic Measurements:

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should ideally be at the absorption maximum of the test compound.

-

Ensure that the experimental conditions (e.g., cuvette path length, temperature, instrument settings) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test compound and the standard.

-

The plots should be linear, and the slope of each line should be determined.

-

-

Calculation of Quantum Yield:

-

The quantum yield of the test compound (Φx) can be calculated using the following equation[8]:

Φx = Φstd * (Gradx / Gradstd) * (ηx² / ηstd²)

where:

-

Φstd is the quantum yield of the standard.

-

Gradx is the slope of the plot for the test compound.

-

Gradstd is the slope of the plot for the standard.

-

ηx is the refractive index of the solvent used for the test compound.

-

ηstd is the refractive index of the solvent used for the standard. (If the same solvent is used, this term is equal to 1).

-

-

Caption: Workflow for the determination of relative fluorescence quantum yield.

Part 2: Fluorescence Lifetime Measurement

Time-Correlated Single-Photon Counting (TCSPC) is a highly sensitive and accurate technique for measuring fluorescence lifetimes in the nanosecond range.

Experimental Protocol: Fluorescence Lifetime Determination by TCSPC

-

Instrumentation:

-

A TCSPC system typically consists of a pulsed light source (e.g., a picosecond diode laser or a mode-locked laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the desired solvent. The concentration should be low enough to avoid aggregation and re-absorption effects.

-

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τf). For a single fluorescent species, the decay is typically mono-exponential.

-

The quality of the fit is assessed by examining the residuals and the chi-squared value.

-

Caption: Simplified workflow for fluorescence lifetime measurement using TCSPC.

Conclusion

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. ATSDR. [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews, 110(5), 2641–2684. [Link]

- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

-

Centers for Disease Control and Prevention. (2023). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. CDC. [Link]

- Demas, J. N., & Crosby, G. A. (1971). The Measurement of Photoluminescence Quantum Yields. A Review. The Journal of Physical Chemistry, 75(8), 991–1024.

-

Evident Scientific. (n.d.). Basic Concepts in Fluorescence. Evident Scientific. [Link]

-

LibreTexts. (2023). 3.6: Variables that Influence Fluorescence Measurements. Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylnaphthalene. PubChem. [Link]

-

ResearchGate. (n.d.). Dependence of the effective fluorescence lifetime of naphthalene.... ResearchGate. [Link]

-

ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents. ResearchGate. [Link]

- Rurack, K., & Resch-Genger, U. (Eds.). (2008). Standardization and Quality Assurance in Fluorescence Measurements I: Techniques. Springer.

-

U.S. Environmental Protection Agency. (2003). Toxicological Review of 2-Methylnaphthalene. EPA. [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

Sources

- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Basic Concepts in Fluorescence [evidentscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Making sure you're not a bot! [opus4.kobv.de]

An In-Depth Technical Guide to the Physicochemical Properties of Methylated Naphthalene Compounds

Introduction: The Significance of Naphthalene Methylation in Scientific Research

Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), serves as a fundamental scaffold in numerous applications, from industrial chemical synthesis to the development of novel therapeutic agents. The strategic addition of methyl groups to the naphthalene core dramatically alters its physicochemical properties, creating a diverse family of compounds with unique characteristics. Understanding these changes is paramount for researchers in medicinal chemistry, materials science, and environmental science.

This technical guide provides a comprehensive exploration of the physicochemical properties of methylated naphthalene compounds. We will delve into the influence of the number and position of methyl substituents on key parameters such as solubility, melting and boiling points, and lipophilicity. Furthermore, we will examine the characteristic spectroscopic signatures of these compounds and provide detailed, field-proven protocols for their experimental determination. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively work with and understand these versatile molecules.

The Impact of Methylation on Core Physicochemical Properties

The introduction of methyl groups to the naphthalene ring system, while seemingly a minor structural modification, induces significant and predictable shifts in the molecule's physical and chemical behavior. These changes are primarily driven by alterations in intermolecular forces, molecular symmetry, and electron density distribution.

Solubility

Naphthalene itself exhibits low aqueous solubility due to its nonpolar aromatic structure.[1] The addition of methyl groups, which are also nonpolar, further decreases water solubility. This is a direct consequence of the increase in the overall hydrophobicity of the molecule. As the number of methyl groups increases, the energetic penalty for disrupting the hydrogen-bonding network of water to accommodate the nonpolar solute becomes greater, leading to diminished solubility. For instance, the aqueous solubility of 1-methylnaphthalene is approximately 25.8 mg/L at 25°C, and this value generally decreases with further methylation.[2]

Melting and Boiling Points

The melting and boiling points of methylated naphthalenes are influenced by changes in molecular weight and intermolecular forces, primarily van der Waals interactions. As methyl groups are added, the molecular weight increases, leading to stronger van der Waals forces and, consequently, higher boiling points. For example, the boiling point of naphthalene is 218 °C, while 1-methylnaphthalene and 2-methylnaphthalene have boiling points of approximately 240-243 °C and 241 °C, respectively.[2][3]

The melting point, however, is also highly dependent on the symmetry of the molecule and how efficiently it can pack into a crystal lattice. Symmetrical isomers tend to have higher melting points than their asymmetrical counterparts because they can form more stable and ordered crystal structures. This is evident in the dimethylnaphthalene series, where the more symmetrical 2,6-dimethylnaphthalene has a significantly higher melting point (106-110 °C) compared to the less symmetrical 1,6-dimethylnaphthalene (-16.9 °C).[1][4]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical parameter in drug development, as it provides a measure of a compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. The addition of hydrophobic methyl groups to the naphthalene core systematically increases the logP value.[5] The logP of 1-methylnaphthalene is approximately 3.87, and this value increases with the addition of more methyl groups.[2][5] This trend is a direct reflection of the increased partitioning of the more nonpolar methylated naphthalenes into the lipophilic octanol phase over the aqueous phase.

Comparative Physicochemical Data

To provide a clear and concise overview of the impact of methylation, the following tables summarize key physicochemical properties for a selection of methylated naphthalene compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility (mg/L at 25°C) | logP |

| Naphthalene | C₁₀H₈ | 128.17 | 80.2 | 218 | 31 | 3.30 |

| 1-Methylnaphthalene | C₁₁H₁₀ | 142.20 | -22 | 240-243 | 25.8 | 3.87 |

| 2-Methylnaphthalene | C₁₁H₁₀ | 142.20 | 34.6 | 241.1 | 24.6 | 3.86 |

| 1,3-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | -6 to -3 | 263 | 8 | 4.42 |

| 1,4-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 6-7 | 264 | ~1.3 | 4.39 |

| 1,5-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 82 | 265 | ~1 | 4.40 |

| 1,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | -16.9 | 264 | <1 | 4.40 |

| 1,7-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | -12.99 | 263 | 11.5 | 4.44 |

| 1,8-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 63.5 | 270 | ~0.5 | 4.40 |

| 2,3-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 103-105 | 268 | ~1.2 | 4.29 |

| 2,6-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 106-110 | 262 | 2 | 4.31 |

| 2,7-Dimethylnaphthalene | C₁₂H₁₂ | 156.22 | 96-97 | 262 | ~1.4 | 4.30 |

Note: The values presented are compiled from various sources and may vary slightly depending on the experimental conditions.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of methylated naphthalenes. Each method provides unique information about the molecular structure and electronic environment.

UV-Vis Spectroscopy

The ultraviolet-visible (UV-Vis) spectra of naphthalenes are characterized by distinct absorption bands arising from π → π* electronic transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern. Methyl groups, being weak electron-donating groups, typically cause a bathochromic (red) shift in the absorption maxima.[6] This is due to the destabilization of the highest occupied molecular orbital (HOMO) and a smaller HOMO-LUMO energy gap. The extent of this shift is dependent on the position of the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern of methylated naphthalenes.

-

¹H NMR: The aromatic protons of the naphthalene ring system typically resonate in the region of 7.2-8.2 ppm. The chemical shifts and coupling patterns are highly informative for distinguishing between different isomers. The methyl protons appear as a singlet in the upfield region, typically between 2.2 and 2.7 ppm. The exact chemical shift of the methyl protons can provide clues about their position on the ring.

-

¹³C NMR: The aromatic carbons of naphthalene resonate between approximately 125 and 135 ppm. The chemical shifts of the carbon atoms are influenced by the electron-donating effect of the methyl groups. The methyl carbons themselves typically appear as a single peak in the upfield region, around 15-25 ppm. Two-dimensional NMR techniques, such as COSY and HMBC, are invaluable for unambiguously assigning all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For methylated naphthalenes, electron ionization (EI) is a common technique. The molecular ion (M⁺) is typically observed with high abundance. Fragmentation often involves the loss of a methyl radical (CH₃•) to form a stable [M-15]⁺ ion. Further fragmentation can occur through the loss of acetylene (C₂H₂) or other small neutral molecules. The specific fragmentation pattern can aid in the differentiation of isomers, although it can be challenging for closely related structures.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties of methylated naphthalenes. These protocols are designed to be self-validating and are grounded in established standards.

Determination of Melting Point

The melting point is a fundamental property for the characterization and purity assessment of solid organic compounds.

Methodology:

-

Sample Preparation: Ensure the sample is dry and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating and Observation:

-

For an unknown compound, perform a rapid preliminary determination by heating at a rate of 10-20 °C/min to find an approximate melting range.

-

For a more accurate determination, start heating at a rate of 1-2 °C/min when the temperature is about 10-15 °C below the expected melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has completely melted (the end of melting). A pure compound will typically have a sharp melting range of 1-2 °C.

Caption: HPLC-based logP Determination Workflow.

Spectroscopic Analysis Protocols

UV-Vis Spectroscopy:

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, hexane, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the methylated naphthalene in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

-

Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse and fill the cuvette with the sample solution and record the UV-Vis spectrum over the desired wavelength range (typically 200-400 nm for naphthalenes).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and the corresponding absorbance values.

NMR Spectroscopy:

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample (e.g., CDCl₃, DMSO-d₆).

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra. Standard acquisition parameters are typically sufficient, but may need to be optimized for very dilute samples.

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H signals and assign the chemical shifts of all peaks. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for complete assignment.

Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Method Development: Develop a gas chromatography method that provides good separation of the analyte from any impurities. This involves selecting an appropriate GC column, temperature program, and carrier gas flow rate.

-

MS Parameter Setup: Set the mass spectrometer parameters, including the ionization mode (typically electron ionization at 70 eV), mass range, and scan speed.

-

Data Acquisition: Inject the sample into the GC-MS system and acquire the data.

-

Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the methylated naphthalene. Examine the mass spectrum of this peak to determine the molecular weight and analyze the fragmentation pattern.

Conclusion and Future Outlook

The physicochemical properties of methylated naphthalenes are intricately linked to the number and position of the methyl groups on the aromatic core. This guide has provided a comprehensive overview of these relationships, supported by comparative data and detailed experimental protocols. A thorough understanding of these properties is crucial for the rational design of new molecules in drug discovery, the development of advanced materials, and the assessment of the environmental fate of these compounds.

As analytical techniques continue to advance, we can expect a more refined understanding of the subtle interplay between structure and property in this important class of molecules. Future research will likely focus on the development of more accurate predictive models for physicochemical properties and the exploration of the biological activities of a wider range of polysubstituted naphthalenes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7002, 1-Methylnaphthalene. Retrieved from [Link].

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved from [Link].

-

Luehrs, D. C., & He, Y. (2007). Estimation of selected physicochemical properties for methylated naphthalene compounds. Journal of Chemical & Engineering Data, 52(5), 1810–1815. [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphthalene, 1-methyl- (CAS 90-12-0). Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7055, 2-Methylnaphthalene. Retrieved from [Link].

-

Marugan, J., & Rablen, P. R. (2000). Effects of Alkyl Substituents on the Excited States of Naphthalene: Semiempirical Study. The Journal of Physical Chemistry A, 104(35), 8207–8214. [Link]

-

OECD. (1995). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Palladium-Catalyzed Synthesis of 2-Ethoxy-1-methylnaphthalene

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethoxy-1-methylnaphthalene, a key intermediate in various fields of chemical research. The synthesis is achieved through a robust and efficient palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction. This guide offers a comprehensive, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction conditions. The protocol is designed to be self-validating and is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

Substituted naphthalenes are prevalent structural motifs in pharmaceuticals, agrochemicals, and materials science. Among these, this compound serves as a valuable building block for more complex molecular architectures. Traditional methods for the synthesis of aryl ethers, such as the Williamson ether synthesis, often require harsh reaction conditions and have limited substrate scope. In contrast, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-heteroatom bonds under milder conditions with high functional group tolerance.[1][2]

This application note details a reliable protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction between 1-methyl-2-naphthol and an ethylating agent. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines and aryl halides, has been extensively developed and adapted for the synthesis of aryl ethers.[3][4] The success of this transformation is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base, which work in concert to facilitate the catalytic cycle.[1][5]

Reaction Scheme

The overall transformation is depicted below:

Figure 1: General reaction scheme for the palladium-catalyzed ethoxylation of 1-methyl-2-naphthol.

Materials and Reagents

Reagent Table

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 1-Methyl-2-naphthol | ≥98% | Sigma-Aldrich | 604-35-3 | Starting material. |

| Bromoethane | ≥99% | Sigma-Aldrich | 74-96-4 | Ethylating agent. |

| [Pd(cinnamyl)Cl]₂ | ≥97% | Strem Chemicals | 12134-97-3 | Palladium precatalyst. |

| SPhos | ≥98% | Strem Chemicals | 657408-07-6 | Phosphine ligand. |

| Cesium Carbonate (Cs₂CO₃) | ≥99% | Sigma-Aldrich | 534-17-8 | Base. |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 | Reaction solvent. |

| Argon or Nitrogen | High Purity | - | - | For inert atmosphere. |

Rationale for Reagent Selection

-

Palladium Precatalyst: [Pd(cinnamyl)Cl]₂ is a stable Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species.[6] Its use avoids the handling of air-sensitive Pd(0) sources.

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky and electron-rich biaryl phosphine ligand from the Buchwald group.[1] Such ligands are known to promote the reductive elimination step and stabilize the catalytically active monoligated palladium species, leading to higher reaction efficiency, especially for challenging C-O bond formations.[7]

-

Base: Cesium carbonate (Cs₂CO₃) is a moderately strong inorganic base that is effective in deprotonating the naphthol nucleophile without promoting side reactions.[8] Weaker bases can also be effective in Buchwald-Hartwig reactions.[9]

-

Solvent: Anhydrous toluene is a common solvent for palladium-catalyzed cross-coupling reactions due to its high boiling point and ability to dissolve the organic substrates and catalyst complex.

Experimental Protocol

Reaction Setup

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 1-methyl-2-naphthol (1.0 mmol, 158.2 mg), cesium carbonate (1.5 mmol, 488.7 mg), [Pd(cinnamyl)Cl]₂ (0.02 mmol, 10.3 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Seal the Schlenk tube with a rubber septum and purge with high-purity argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the catalyst and ligand.[6]

-

Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) via syringe.

-

Add bromoethane (1.2 mmol, 89.5 µL) via syringe.

-

Seal the Schlenk tube tightly with a Teflon screw cap.

Reaction Execution and Monitoring

-

Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). For TLC, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) can be used as the eluent.

Work-up and Purification

-

Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Quench the reaction by adding deionized water (10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Reaction Mechanism

The catalytic cycle for the Buchwald-Hartwig C-O coupling reaction is illustrated below.

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.

The catalytic cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (in a conceptual sense, as we start with a naphthol, the C-O bond is formed with an ethylating agent). A more accurate representation for this specific reaction involves the formation of a palladium alkoxide intermediate. The base deprotonates the naphthol, and this naphthoxide displaces the halide on the palladium complex. The crucial reductive elimination step then occurs, forming the desired C-O bond of the product and regenerating the Pd(0) catalyst.[3] The bulky and electron-donating SPhos ligand facilitates this final, product-forming step.[1][7]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the use of high-purity, anhydrous reagents and solvent. Properly purge the reaction vessel with an inert gas. |

| Insufficiently strong base | Consider using a stronger base such as K₃PO₄ or NaOtBu, but be mindful of potential side reactions. | |

| Formation of side products | Reaction temperature too high | Lower the reaction temperature and increase the reaction time. |

| Competing side reactions | Optimize the stoichiometry of the reagents. | |

| Difficulty in purification | Co-elution of product and ligand | Use a different solvent system for column chromatography. Consider a ligand that is more easily separated. |

Safety Precautions

-

Bromoethane is a volatile and flammable liquid and a suspected carcinogen. Handle in a well-ventilated fume hood.

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and may be irritating. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Toluene is a flammable and toxic solvent. Use in a fume hood and avoid inhalation and skin contact.

-

Cesium carbonate is a hygroscopic and irritating solid. Handle with care and avoid creating dust.

Conclusion

The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. The protocol detailed in this application note, utilizing a [Pd(cinnamyl)Cl]₂/SPhos catalyst system, offers a practical and scalable approach for researchers in organic synthesis and drug development. The key to success lies in the careful selection of the catalyst system and the rigorous exclusion of air and moisture from the reaction.

References

-

Sun, H., Sun, K., Jiang, J., & Gu, Z. (2018). Preparation of 2-Methylnaphthalene from 1-Methylnaphthalene via Catalytic Isomerization and Crystallization. Bulletin of Chemical Reaction Engineering & Catalysis, 13(3), 512-519. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

-

Gessner, V. H. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]

-

Torcivia, S., & Toste, F. D. (2001). Palladium-Catalyzed Intramolecular C−O Bond Formation. Journal of the American Chemical Society, 123(40), 9674–9675. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Wikipedia. (2023, December 19). Buchwald–Hartwig amination. [Link]

-

Malinowski, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18015–18025. [Link]

Sources

- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application of 2-Ethoxy-1-methylnaphthalene in Organic Light-Emitting Diodes (OLEDs): A Technical Guide

Introduction: The Quest for Novel OLED Materials

Organic Light-Emitting Diodes (OLEDs) have revolutionized the display and lighting industries with their superior contrast, vibrant colors, and design flexibility. The performance of an OLED is intrinsically linked to the molecular architecture of the organic materials employed within its multilayer structure.[1] The ongoing pursuit of next-generation OLEDs with enhanced efficiency, stability, and color purity necessitates the exploration of novel organic molecules. Naphthalene derivatives have emerged as a promising class of materials for OLEDs, demonstrating versatility as fluorescent emitters, host materials, and charge-transporting agents.[2][3] Their rigid aromatic core provides good thermal stability and high photoluminescence quantum yields, which are critical for device longevity and performance.[4] This technical guide explores the potential application of a specific, yet underexplored, naphthalene derivative, 2-Ethoxy-1-methylnaphthalene, in the fabrication of efficient and stable OLEDs.

This compound: A Candidate for Advanced OLEDs

This compound is a versatile aromatic compound with well-documented applications in organic synthesis and photochemistry.[5] While its direct application in OLEDs is not extensively reported, its molecular structure and known properties suggest significant potential. The naphthalene core provides a foundation for high triplet energy, a desirable characteristic for host materials in phosphorescent OLEDs (PhOLEDs), while the ethoxy and methyl substitutions can influence its solubility, film-forming properties, and electronic characteristics.

Hypothesized Role in OLEDs: A High Triplet Energy Host Material

Based on its chemical structure, this compound is proposed as a novel host material for the emissive layer (EML) in phosphorescent OLEDs. The rationale for this hypothesis is grounded in the following principles:

-

High Triplet Energy (ET): The naphthalene moiety is known to possess a high triplet energy. This is crucial for a host material in a PhOLED to efficiently confine the triplet excitons of the phosphorescent dopant and prevent back energy transfer, thereby maximizing the device's internal quantum efficiency.

-

Good Solubility and Film Morphology: The presence of the ethoxy and methyl groups is anticipated to enhance the solubility of the molecule in common organic solvents, making it suitable for solution-based processing techniques like spin-coating. These substituents can also disrupt intermolecular packing, potentially leading to amorphous thin films with good morphological stability, which is essential for preventing device degradation.

-

Charge Transport Properties: While not primarily a charge-transporting material, the naphthalene core can facilitate charge carrier mobility. The electron-donating nature of the ethoxy group may influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be further tuned through molecular design for balanced charge injection and transport within the emissive layer.

Experimental Protocols

The following protocols provide a comprehensive guide for the synthesis, purification, and characterization of this compound, followed by its integration into a model OLED device.

Protocol 1: Synthesis and Purification of this compound

A common synthetic route to this compound involves the Williamson ether synthesis, starting from 1-methyl-2-naphthol.

Materials:

-

1-methyl-2-naphthol

-

Sodium hydride (NaH)

-

Ethyl iodide (CH3CH2I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-methyl-2-naphthol in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride portion-wise with stirring. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: OLED Device Fabrication

This protocol describes the fabrication of a simple multilayer OLED using this compound as a host material in the emissive layer. The device architecture is as follows: ITO / PEDOT:PSS / EML (this compound doped with a phosphorescent emitter) / TPBi / LiF / Al.

Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

This compound (synthesized and purified)

-

Phosphorescent emitter (e.g., fac-Tris(2-phenylpyridine)iridium(III) [Ir(ppy)3] for green emission)

-

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) - Electron Transport Layer (ETL)

-

Lithium fluoride (LiF) - Electron Injection Layer (EIL)

-

Aluminum (Al) - Cathode

-

Spin-coater

-

Thermal evaporator

-

Glovebox with an inert atmosphere

Procedure:

-

Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use to improve the work function of the ITO.[6]

-

Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at 4000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.[6]

-

Emissive Layer (EML) Deposition: Prepare a solution of this compound and the phosphorescent dopant (e.g., 6 wt% Ir(ppy)3) in a suitable organic solvent (e.g., chlorobenzene). Spin-coat the EML solution on top of the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 30-50 nm). Anneal the substrate at 80 °C for 20 minutes inside the glovebox.

-

Electron Transport and Injection Layer Deposition: Transfer the substrate into a high-vacuum thermal evaporator. Sequentially deposit a 40 nm layer of TPBi as the ETL and a 1 nm layer of LiF as the EIL.[7][8]

-

Cathode Deposition: Deposit a 100 nm layer of aluminum (Al) as the cathode through a shadow mask to define the active area of the device.[7][8]

-

Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.[9]

Protocol 3: Device Characterization

Equipment:

-

Source measure unit (SMU)

-

Photometer or spectroradiometer

-

Probe station

Procedure:

-

Current-Voltage-Luminance (J-V-L) Characteristics: Place the encapsulated device in a probe station. Apply a forward bias voltage sweep using the SMU and simultaneously measure the current density (J) and the luminance (L) using the photometer.[10]

-

Efficiency Calculations: From the J-V-L data, calculate the key performance parameters of the OLED:

-

Current Efficiency (ηc): Calculated as L/J (cd/A).

-

Power Efficiency (ηp): Calculated as πL/(J*V) (lm/W).

-

External Quantum Efficiency (EQE): Requires a calibrated integrating sphere setup to measure the total photon flux.[11]

-

-

Electroluminescence (EL) Spectrum: Measure the EL spectrum of the device at a constant driving voltage using a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.

-

Lifetime Measurement: Monitor the luminance of the device over time at a constant current density to determine its operational stability, often reported as the time it takes for the initial luminance to decrease to 50% (LT50).[11]

Data Presentation and Visualization

Expected Photophysical Properties of this compound

| Property | Expected Value/Range | Significance in OLEDs |

| UV-Vis Absorption (λmax) | 280-330 nm | Indicates the energy required to excite the molecule. |

| Photoluminescence Emission (λPL) | 320-380 nm | Determines the intrinsic emission color of the material. |

| Triplet Energy (ET) | > 2.6 eV | A high triplet energy is crucial for hosting green and blue phosphorescent emitters without energy loss. |

| HOMO Level | -5.4 to -5.8 eV | Influences hole injection from the adjacent layer. |

| LUMO Level | -1.8 to -2.2 eV | Affects electron injection and transport. |

Diagrams

Caption: Hypothetical multilayer OLED structure incorporating this compound as a host material.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. oled-intermediates.com [oled-intermediates.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. ossila.com [ossila.com]

- 7. Manufacturing Process of OLED | OLED | Canon Tokki Corporation [tokki.canon]

- 8. displayman.com [displayman.com]

- 9. OLED - Wikipedia [en.wikipedia.org]

- 10. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]

- 11. ossila.com [ossila.com]

Naphthalene Derivatives as Fluorescent Probes for Detecting Biomolecules: A Detailed Guide for Researchers

Introduction: The Versatility of the Naphthalene Scaffold in Fluorescent Probe Design

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, has proven to be a remarkably versatile platform for the development of fluorescent probes for biomolecule detection.[1] Its rigid, planar structure and extended π-electron system give rise to favorable photophysical properties, including high quantum yields and excellent photostability.[1] Furthermore, the naphthalene core can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of specific recognition moieties for a wide range of biological targets.[1] This inherent modularity has led to the creation of a diverse toolkit of naphthalene-based probes capable of sensing subtle changes in their microenvironment, making them invaluable for studying complex biological processes.

Naphthalene derivatives exhibit a range of fluorescence mechanisms, including Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).[2] These mechanisms allow for the design of "turn-on," "turn-off," and ratiometric probes that respond to the presence of specific biomolecules with a detectable change in fluorescence intensity or a shift in emission wavelength. This guide provides an in-depth exploration of the applications of various classes of naphthalene derivatives, complete with detailed protocols and expert insights to empower researchers in their scientific endeavors.

Key Classes of Naphthalene-Based Probes and Their Applications

The strategic modification of the naphthalene core has given rise to several key classes of fluorescent probes, each with unique characteristics and applications.

Naphthalimides: Bright and Photostable Probes for Diverse Analytes

Naphthalimides are a prominent class of naphthalene derivatives characterized by their high fluorescence quantum yields, large Stokes shifts, and exceptional photostability.[3] Their emission properties are highly sensitive to the polarity of their environment, making them excellent candidates for sensing applications.[3][4]

Applications:

-

Enzyme Activity: Naphthalimide-based probes have been successfully employed to monitor the activity of various enzymes, including γ-glutamyl transpeptidase (GGT), a biomarker for certain cancers, and caspase-3, a key enzyme in apoptosis.[5][6] These probes are often designed with a recognition site that is cleaved by the target enzyme, leading to a "turn-on" fluorescent response.

-

Metal Ion Detection: The naphthalimide scaffold can be functionalized with chelating agents to create selective probes for metal ions such as Zn2+, Al3+, and H2S.[2][7][8] Binding of the metal ion often disrupts a PET quenching pathway, resulting in a significant increase in fluorescence.

-

Intracellular pH Sensing: Ratiometric naphthalimide-based probes have been developed for imaging and quantifying intracellular pH, a critical parameter in cellular homeostasis.[9]

Dansyl Chloride: A Classic Reagent for Covalent Labeling of Proteins and Peptides

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic fluorescent labeling reagent that reacts with primary and secondary amines to form stable, fluorescent sulfonamide adducts.[10][11] This property makes it an invaluable tool for studying protein structure and function.

Applications:

-

Protein Labeling and Quantification: Dansyl chloride is widely used to label the N-terminal amino acids of proteins and peptides for sequencing and quantification.[11]

-

Probing Protein Conformation: The fluorescence of dansylated proteins is sensitive to the polarity of the local environment. This allows researchers to monitor conformational changes, protein folding and unfolding, and ligand binding.

Prodan and Laurdan: Environment-Sensitive Probes for Elucidating Membrane Properties

Prodan (6-propionyl-2-(dimethylamino)naphthalene) and its lauroyl derivative, Laurdan, are highly sensitive to the polarity of their environment, exhibiting a significant red shift in their emission spectra in more polar solvents.[12] This solvatochromism makes them powerful tools for studying the properties of biological membranes.

Applications:

-

Membrane Fluidity and Polarity: Prodan and Laurdan are widely used to measure the fluidity and polarity of cell membranes.[13] Changes in the lipid packing of the membrane alter the local environment of the probe, leading to a shift in its emission spectrum. This is often quantified using the Generalized Polarization (GP) value.

-

Lipid Raft Visualization: The differential partitioning of Laurdan into ordered and disordered lipid domains allows for the visualization of lipid rafts, specialized microdomains within the cell membrane.

Anilino-naphthalene Sulfonates (ANS): Probing Hydrophobic Sites in Proteins

8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that exhibits weak fluorescence in aqueous solution but becomes highly fluorescent upon binding to hydrophobic regions of proteins. This property makes it an excellent tool for studying protein conformation and aggregation.

Applications:

-

Detection of Protein Folding Intermediates: ANS can be used to detect partially folded or "molten globule" states of proteins, which often expose hydrophobic surfaces that are buried in the native state.

-

Monitoring Protein Aggregation: The formation of protein aggregates is often associated with the exposure of hydrophobic regions. ANS can be used to monitor this process by detecting the increase in fluorescence as it binds to the aggregates.

Experimental Protocols

Here, we provide detailed, step-by-step protocols for key applications of naphthalene-based fluorescent probes.

Protocol 1: General Enzyme Activity Assay Using a Naphthalimide-Based "Turn-On" Probe

This protocol describes a general method for measuring enzyme activity using a naphthalimide probe that is activated upon enzymatic cleavage.

Principle: The probe consists of a naphthalimide fluorophore quenched by a recognition moiety. The target enzyme cleaves this moiety, releasing the fluorophore and causing a "turn-on" fluorescence signal that is proportional to enzyme activity.

Materials:

-

Naphthalimide-based enzyme-activatable probe

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Assay buffer (optimized for the specific enzyme)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the naphthalimide probe in a suitable organic solvent (e.g., DMSO).

-

Prepare a series of enzyme dilutions in assay buffer.

-

Prepare a substrate solution (if required by the enzyme) in assay buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

Assay buffer

-

Enzyme solution (or cell lysate)

-

Substrate solution (if applicable)

-

-

Include appropriate controls:

-

Negative control: No enzyme.

-

Positive control: Known active enzyme.

-

Inhibitor control: Enzyme pre-incubated with a known inhibitor.

-

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the naphthalimide probe to each well to a final concentration typically in the low micromolar range.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the naphthalimide fluorophore.

-

Measure the fluorescence intensity at regular intervals over a set period.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time for each sample.

-

The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the enzyme activity.

-

Compare the rates of the experimental samples to the controls to determine the relative enzyme activity.

-

Causality Behind Experimental Choices:

-

Choice of Buffer: The assay buffer must be optimized for the specific enzyme to ensure maximal activity and stability. Factors to consider include pH and the presence of cofactors or metal ions.

-

Probe Concentration: The probe concentration should be optimized to be in excess of the enzyme concentration to ensure that the reaction rate is not limited by probe availability.[14] However, excessively high concentrations can lead to background fluorescence and potential artifacts.[14]

Protocol 2: Covalent Labeling of Proteins with Dansyl Chloride

This protocol provides a method for covalently labeling proteins with dansyl chloride to probe their structure and dynamics.

Principle: Dansyl chloride reacts with primary amines (N-terminus and lysine side chains) on the protein surface to form a stable, fluorescent sulfonamide bond. The fluorescence of the attached dansyl group is sensitive to its local environment.

Materials:

-

Purified protein of interest

-

Dansyl chloride

-

Acetonitrile or acetone (anhydrous)

-

Reaction buffer (e.g., 50 mM sodium bicarbonate, pH 9.0-9.5)

-

Size-exclusion chromatography column or dialysis tubing to remove excess dye

-

Spectrofluorometer

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

-

Dansyl Chloride Solution Preparation:

-

Prepare a stock solution of dansyl chloride (e.g., 10 mg/mL) in anhydrous acetonitrile or acetone immediately before use. Dansyl chloride is moisture-sensitive.[15]

-

-

Labeling Reaction:

-

Slowly add a 5- to 10-fold molar excess of the dansyl chloride solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours or overnight at 4°C.

-

-

Removal of Excess Dye:

-

Separate the labeled protein from the unreacted dansyl chloride using a size-exclusion chromatography column or by extensive dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization of Labeled Protein:

-

Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the dansyl group at ~340 nm.

-

Record the fluorescence emission spectrum of the labeled protein by exciting at ~340 nm.

-

Causality Behind Experimental Choices:

-

Reaction pH: The reaction is performed at an alkaline pH (9.0-9.5) because the unprotonated form of the primary amine is the reactive species.[15]

-

Solvent for Dansyl Chloride: Anhydrous organic solvent is used to dissolve dansyl chloride to prevent its hydrolysis, which would render it unreactive.[15]

Protocol 3: Measuring Membrane Fluidity using Laurdan Generalized Polarization (GP)

This protocol describes the use of Laurdan to measure changes in cell membrane fluidity using fluorescence microscopy and calculating the Generalized Polarization (GP) value.

Principle: Laurdan's emission spectrum shifts depending on the lipid packing of the membrane. In more ordered, gel-phase membranes, the emission is blue-shifted (~440 nm). In more fluid, liquid-crystalline phase membranes, the emission is red-shifted (~490 nm). The GP value quantifies this shift.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Laurdan stock solution (e.g., 1 mM in DMSO)

-

Imaging buffer (e.g., HBSS)

-

Fluorescence microscope equipped with two emission filters (e.g., 440/40 nm and 490/40 nm) and a suitable excitation filter (e.g., 365/10 nm)

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Staining:

-

Wash the cells twice with pre-warmed imaging buffer.

-

Incubate the cells with 5-10 µM Laurdan in imaging buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with pre-warmed imaging buffer to remove excess probe.[16]

-

-

Image Acquisition:

-

Mount the dish/coverslip on the microscope stage.

-

Acquire two fluorescence images of the same field of view sequentially:

-

Image 1 (I440): Using the blue emission filter.

-

Image 2 (I490): Using the green emission filter.

-

-

-

Data Analysis (GP Calculation):

-

For each pixel in the images, calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)

-

Generate a GP map of the cells, where the pixel intensity corresponds to the calculated GP value. Higher GP values (approaching +1) indicate a more ordered membrane, while lower GP values (approaching -1) indicate a more fluid membrane.

-

Causality Behind Experimental Choices:

-

Choice of Laurdan: Laurdan is chosen for its sensitivity to the polarity of the membrane environment, which is directly related to lipid packing and fluidity.[17]

-

GP Calculation: The ratiometric nature of the GP calculation minimizes artifacts from variations in probe concentration, cell thickness, and excitation intensity, providing a more robust measure of membrane fluidity.[16]

Data Presentation

Table 1: Photophysical Properties of Selected Naphthalene-Based Fluorescent Probes

| Probe | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target Biomolecule(s) | Reference |

| Naphthalimide-NH2 | ~420 | ~540 | ~120 | ~0.6 (in EtOH) | pH, Metal Ions | [3] |

| Dansyl Chloride | ~340 | ~520 | ~180 | Varies with environment | Primary/Secondary Amines | [10] |

| Prodan | ~360 | ~440 (in nonpolar) / ~530 (in polar) | ~80 / ~170 | Varies with environment | Membrane Polarity | [12] |

| Laurdan | ~365 | ~440 (in gel phase) / ~490 (in liquid phase) | ~75 / ~125 | Varies with environment | Membrane Fluidity | [17] |

| ANS | ~350 | ~480 (bound to protein) | ~130 | ~0.004 (in water) / ~0.8 (bound) | Protein Hydrophobic Sites | N/A |

Note: The exact photophysical properties can vary depending on the solvent, pH, and binding state.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanisms of naphthalimide probe activation and Laurdan GP workflow.

Troubleshooting and Best Practices

-

High Background Fluorescence:

-

Cause: Excess probe, autofluorescence from cells or media.

-

Solution: Optimize probe concentration, use appropriate washing steps, and use phenol red-free media for cell imaging.[18]

-

-

Low Signal-to-Noise Ratio:

-

Cause: Low probe concentration, inefficient labeling, or quenching.

-

Solution: Increase probe concentration or incubation time, ensure optimal reaction conditions (pH, temperature), and check for potential quenchers in the sample.

-

-

Photobleaching:

-

Cause: Prolonged exposure to excitation light.

-

Solution: Minimize exposure time, use a lower excitation intensity, and use an anti-fade mounting medium for fixed samples.

-

-

Probe Precipitation:

-

Cause: Low solubility of the probe in aqueous buffer.

-

Solution: Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute it into the aqueous buffer immediately before use, ensuring the final concentration of the organic solvent is low (typically <1%).

-

Conclusion

Naphthalene derivatives represent a powerful and versatile class of fluorescent probes for the detection and imaging of a wide array of biomolecules. Their tunable photophysical properties and amenability to chemical modification have enabled the development of sophisticated tools for elucidating complex biological processes. By understanding the underlying principles of probe design and applying rigorous experimental protocols, researchers can harness the full potential of these remarkable molecules to advance our understanding of biology and drive new discoveries in drug development.

References

-

B. Lin, L. Fan, J. Ge, W. Zhang, C. Zhang, C. Dong and S. Shuang, Analyst, 2018, 143, 5054. [Link]

- N/A

- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.

- Sigma-Aldrich. (n.d.). PCR Assay Optimization and Validation.

- N/A

- N/A

- MDPI. (2023, April 17). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+. MDPI.

- Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. (n.d.). PubMed Central.

- Irshad, R., Asim, S., Mansha, A., & Arooj, Y. (2023). Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. Journal of Fluorescence, 33(3), 1273-1303.

- The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. (2025, January 8). MDPI.

- N/A

- Geraghty, C., Wynne, C., & Elmes, R. B. P. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes.

- N/A

- N/A

- Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles. (n.d.). PubMed Central.

- N/A

- Wenzel, M., Rautenbach, M., & Strahl, H. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3040.

- N/A

- CN102887841A - Preparation method of compound dansyl chloride - Google Patents. (n.d.).

- N/A

- Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3. (2024, July 5). UL Research Repository.

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Dansyl chloride. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

- N/A

- N/A

- N/A

- N/A

- Naphthalene-based turn-on fluorescent probe for sensitively recognizing Zn 2+. (2022, August 1). SpringerLink.

- N/A

- N/A

- Dansyl chloride (DNSCl) | Fluorescent Dye. (n.d.). MedchemExpress.

- ORAL TALK Laurdan GP imaging in live cells for studying membrane dynamics during interactions of host cells with Virulent lipids. (n.d.). Chem.iitb.

- Development and Application of a 1,8-Naphthalimide-Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum. (2025, August 19). PubMed Central.

- Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes. (2025, June 10).

- N/A

- N/A

- N/A

- N/A

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Photophysical Properties of Some Naphthalimide Derivatives | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Utilising a 1,8-naphthalimide probe for the ratiometric fluorescent visualisation of caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Development and Application of a 1,8‐Naphthalimide‐Based Fluorescent Probe for Sensitive Detection of Hydrogen Sulfide in Human Blood Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalimide-based, Single-Chromophore, Ratiometric Fluorescent Sensor for Tracking Intracellular pH | bioRxiv [biorxiv.org]

- 10. Dansyl chloride - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.iitb.ac.in [chem.iitb.ac.in]

- 14. PCR 实验优化和验证 [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. bio-rad.com [bio-rad.com]

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 2-Ethoxy-1-methylnaphthalene in Aqueous Media

Welcome to the technical support center for 2-Ethoxy-1-methylnaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues with this compound in aqueous media. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the successful formulation and application of this compound in your experiments.

I. Understanding the Challenge: Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Like many PAHs, its chemical structure, characterized by fused benzene rings, results in significant hydrophobicity and consequently, low water solubility.[1] This inherent property can pose considerable challenges in various experimental settings, particularly in biological and pharmaceutical research where aqueous environments are prevalent.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ | [2] |

| Molecular Weight | 172.22 g/mol | [3] |

| Appearance | Bluish-brown oil or a clear yellow liquid | [4] |

| Water Solubility | Very low (predicted to be in the range of mg/L) | [5][6] |

| LogP (Octanol/Water Partition Coefficient) | 3.239 | [3] |

| Solubility in Organic Solvents | Soluble in ethanol, benzene, and ether | [5][7] |

This table summarizes key physicochemical properties of naphthalene and its derivatives, providing a basis for understanding the solubility of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in water?

A1: The molecular structure of this compound is dominated by a nonpolar naphthalene core. This large hydrophobic surface area limits its ability to form favorable interactions (like hydrogen bonds) with polar water molecules, leading to very low aqueous solubility.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I add my aqueous buffer. What is happening?

A2: This is a common phenomenon known as "salting out" or precipitation upon addition of a non-solvent. The organic solvent initially solvates the compound, but as you introduce the aqueous buffer, the overall polarity of the solvent system increases. Water becomes the predominant solvent, and since this compound is not soluble in water, it precipitates out of the solution.

Q3: Are there any initial steps I should take before attempting more complex solubilization techniques?

A3: Yes. Before moving to advanced methods, ensure you have optimized basic conditions. This includes vigorous vortexing, sonication, and gentle heating (if the compound's stability permits). These methods can help overcome kinetic barriers to dissolution, although they may not significantly increase the thermodynamic solubility.

III. Troubleshooting Guides: Step-by-Step Solutions

Guide 1: Co-Solvent Systems for Enhanced Solubility

Issue: My experimental protocol requires a higher concentration of this compound in an aqueous buffer than what can be achieved with water alone.

Causality: Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of nonpolar compounds.[8][9] They work by reducing the overall polarity of the solvent system, thereby making it more favorable for the hydrophobic solute to dissolve.[9]

Step-by-Step Protocol:

-

Select an appropriate co-solvent: Common choices for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG).[9][10][11]

-

Prepare a stock solution: Dissolve the this compound in the chosen co-solvent at a high concentration.

-

Titrate into the aqueous buffer: Slowly add the stock solution to your aqueous buffer while vortexing or stirring vigorously.

-

Observe for precipitation: Monitor the solution for any signs of cloudiness or precipitation.

-

Determine the maximum tolerable co-solvent concentration: The goal is to find the highest concentration of the co-solvent that your system (e.g., cell culture) can tolerate without adverse effects, while achieving the desired concentration of your compound.

Data Presentation: Example Co-Solvent Titration

| % Ethanol in Water (v/v) | Maximum Achieved Concentration of this compound (µg/mL) | Observations |

| 1% | < 1 | Clear solution |

| 5% | 15 | Clear solution |

| 10% | 50 | Slight haze |

| 20% | 120 | Precipitation |

Workflow Diagram:

Caption: Co-solvent titration workflow.

Guide 2: Surfactant-Mediated Solubilization

Issue: I need to prepare a stable aqueous formulation of this compound for in vitro assays, but co-solvents are interfering with my experimental results.

Causality: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[12] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate nonpolar molecules like this compound, effectively dispersing them in the aqueous medium.[13][14]

Step-by-Step Protocol:

-

Choose a suitable surfactant: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 (Tween 80) are commonly used in biological applications due to their relatively low toxicity.[10]

-

Prepare a surfactant solution: Make a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.

-

Add the compound: Add the this compound to the surfactant solution.

-

Facilitate dissolution: Use sonication or gentle heating to aid in the encapsulation of the compound within the micelles.

-

Filter the solution: Pass the solution through a 0.22 µm filter to remove any undissolved compound or aggregates.

Workflow Diagram:

Caption: Surfactant-mediated solubilization workflow.

Guide 3: Cyclodextrin Inclusion Complexes

Issue: I am developing a drug delivery system and need to enhance the bioavailability of this compound.

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can form inclusion complexes with hydrophobic "guest" molecules that fit into their cavity, thereby increasing the apparent water solubility of the guest.[16][18]

Step-by-Step Protocol:

-

Select a cyclodextrin: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used in pharmaceutical formulations.[10][19]

-

Prepare a cyclodextrin solution: Dissolve the cyclodextrin in the aqueous medium.

-

Add the compound: Add this compound to the cyclodextrin solution.

-

Promote complexation: Stir or shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to allow for the formation of the inclusion complex.

-

Separate undissolved compound: Centrifuge and filter the solution to obtain a clear solution of the cyclodextrin-compound complex.

Mechanism Diagram:

Caption: Formation of a cyclodextrin inclusion complex.

Guide 4: Nanoparticle-Based Drug Delivery Systems

Issue: My application requires a sustained release of this compound and targeted delivery.

Causality: Nanoparticle-based drug delivery systems encapsulate the hydrophobic drug within a carrier, enhancing its solubility and stability.[20][21][22] These systems can also be functionalized for targeted delivery and controlled release.[23]

Step-by-Step Protocol (Example: Nanoprecipitation for Polymeric Nanoparticles):

-

Organic Phase Preparation: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

-

Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol - PVA).

-

Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The polymer and drug will precipitate as nanoparticles.

-

Solvent Evaporation: Remove the organic solvent under reduced pressure.

-

Purification: Wash and collect the nanoparticles by centrifugation.

-